(2,5-Dimethylphenoxy)acetyl chloride chemical properties
(2,5-Dimethylphenoxy)acetyl chloride chemical properties
This guide details the chemical properties, synthesis, and applications of (2,5-Dimethylphenoxy)acetyl chloride , a specialized electrophilic building block used in the development of metabolic disease therapeutics (e.g., PPAR agonists) and structural analogs of fibrate drugs like Gemfibrozil.
CAS Number: 106967-73-1 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1][2]
Executive Summary & Chemical Identity
(2,5-Dimethylphenoxy)acetyl chloride is the acid chloride derivative of (2,5-dimethylphenoxy)acetic acid. Structurally, it consists of a 2,5-xylenol (2,5-dimethylphenol) moiety ether-linked to an acetyl chloride group. It serves as a highly reactive acylating agent in medicinal chemistry, primarily used to introduce the lipophilic 2,5-dimethylphenoxy motif into amines and alcohols.
This motif is pharmacologically significant as a structural congener to the "fibrates" (lipid-lowering agents) and is a key fragment in the exploration of GPR40 agonists and soluble guanylyl cyclase (sGC) activators.
Physicochemical Profile
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not anhydrous. |
| Boiling Point | ~118–125 °C at 1 mmHg (Predicted) | High vacuum distillation required to prevent decomposition. |
| Density | ~1.1–1.2 g/mL | Estimated based on chloro-analogs. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water and alcohols. |
| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes rapidly to parent acid and HCl gas. |
Synthesis & Preparation Methodologies
The synthesis follows a two-stage protocol: (1) Williamson ether synthesis to form the carboxylic acid precursor, followed by (2) chlorination of the carboxylic acid.
Step 1: Precursor Synthesis (Carboxylic Acid)
The parent acid, (2,5-dimethylphenoxy)acetic acid , is synthesized by alkylating 2,5-dimethylphenol with ethyl bromoacetate or chloroacetic acid.
-
Reagents: 2,5-Dimethylphenol, Potassium Carbonate (
), Ethyl bromoacetate, Acetonitrile (MeCN).[3] -
Mechanism:
nucleophilic substitution. -
Protocol:
-
Dissolve 2,5-dimethylphenol (1.0 eq) in MeCN.
-
Add
(2.5 eq) and stir for 30 min to generate the phenoxide. -
Add ethyl bromoacetate (1.2 eq) and reflux (80 °C) for 4–6 hours.
-
Hydrolyze the resulting ester using aqueous NaOH (1M) at reflux.
-
Acidify with HCl to precipitate the white solid acid.
-
Step 2: Acid Chloride Formation
Conversion of the acid to the acid chloride is best achieved using Thionyl Chloride (
-
Reagents: (2,5-Dimethylphenoxy)acetic acid, Thionyl Chloride (
), catalytic DMF (optional). -
Reaction:
-
Protocol:
-
Place dried acid precursor in a round-bottom flask under
. -
Add excess
(3–5 eq). -
Heat to reflux (75 °C) for 2–3 hours until gas evolution ceases.
-
Critical Step: Remove excess
via rotary evaporation (add dry toluene and re-evaporate to azeotrope trace thionyl chloride). -
Use the crude oil immediately for coupling; distillation is possible but often unnecessary for intermediate use.
-
Visualization of Synthesis Pathway
The following diagram illustrates the conversion from the phenol starting material to the reactive acid chloride and its downstream coupling.
Caption: Step-wise synthetic route from 2,5-dimethylphenol to the target acid chloride and subsequent amide coupling.
Reactivity & Applications in Drug Design
Nucleophilic Acyl Substitution
The primary utility of (2,5-Dimethylphenoxy)acetyl chloride is as an acylating agent. The electron-donating methyl groups on the benzene ring make the phenoxy oxygen slightly more basic, but the inductive effect of the oxygen on the carbonyl carbon (via the methylene bridge) is minimal compared to direct conjugation.
-
Amide Coupling: Reacts with primary/secondary amines to form phenoxyacetamides . This linkage is common in local anesthetics (e.g., Lidocaine analogs) and ion channel blockers.
-
Esterification: Reacts with alcohols to form phenoxyacetates , often used as prodrugs to improve lipophilicity.
Relevance to Gemfibrozil & Fibrates
This molecule is a "chain-shortened" analog of Gemfibrozil.
-
Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
Target Molecule: 2-(2,5-dimethylphenoxy)acetic acid derivative.[3][4] Researchers use this acid chloride to synthesize libraries of phenoxy-alkyl derivatives to test the structure-activity relationship (SAR) of the linker length between the aromatic ring and the carboxylic acid pharmacophore (or its bioisosteres).
Experimental Protocol: Amide Coupling (Example)
Objective: Synthesis of N-benzyl-2-(2,5-dimethylphenoxy)acetamide.
-
Preparation: Dissolve (2,5-Dimethylphenoxy)acetyl chloride (1.0 mmol, freshly prepared) in anhydrous Dichloromethane (DCM, 5 mL).
-
Addition: Cool the solution to 0 °C. Add Diisopropylethylamine (DIPEA, 1.5 mmol) followed by Benzylamine (1.0 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the acid chloride spot will disappear; product spot appears).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine) and then saturated
(to remove any hydrolyzed acid). -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Handling & Safety (E-E-A-T)
-
Corrosivity: Causes severe skin burns and eye damage (H314). Wear nitrile gloves, safety goggles, and a face shield.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert atmosphere (
or Ar) in a tightly sealed container. -
Inhalation Hazard: Open only in a fume hood. The hydrolysis product (HCl) is a respiratory irritant.
References
-
Sigma-Aldrich. (2,5-Dimethylphenoxy)acetyl chloride Product Analysis & CAS 106967-73-1. Available at:
-
National Institutes of Health (NIH). Gemfibrozil derivatives as activators of soluble guanylyl cyclase – Synthesis and SAR. (Detailed synthesis of the 2,5-dimethylphenoxyacetic acid precursor). Available at:
-
ChemicalBook. Properties and Safety Data for (2,5-Dimethylphenoxy)acetyl chloride. Available at:
-
GuideChem. Synthesis routes and CAS Registry for Phenoxyacetyl Chlorides. Available at:
